Arginase inhibitor 1 Arginase inhibitor 1 Arginase inhibitor 1 is a novel and potent small molecule inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively.IC50 Value: 223 nM (arginases I); 509 nM (arginases II) [1]Target: Human ArginaseArginase inhibitor 1 is active in a recombinant cellular assay overexpressing humanarginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury [1].
Brand Name: Vulcanchem
CAS No.: 1345808-25-4
VCID: VC0002608
InChI: InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1
SMILES: B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Molecular Formula: C13H27BN2O4
Molecular Weight: 286.18

Arginase inhibitor 1

CAS No.: 1345808-25-4

Inhibitors

VCID: VC0002608

Molecular Formula: C13H27BN2O4

Molecular Weight: 286.18

Arginase inhibitor 1 - 1345808-25-4

CAS No. 1345808-25-4
Product Name Arginase inhibitor 1
Molecular Formula C13H27BN2O4
Molecular Weight 286.18
IUPAC Name (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid
Standard InChI InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1
SMILES B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Description Arginase inhibitor 1 is a novel and potent small molecule inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively.IC50 Value: 223 nM (arginases I); 509 nM (arginases II) [1]Target: Human ArginaseArginase inhibitor 1 is active in a recombinant cellular assay overexpressing humanarginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury [1].
Synonyms (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Reference [1]. Van Zandt MC, et al. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potentinhibitors of human arginases I and II for treatment of myocardial reperfusion injury. J Med Chem. 2013 Mar 28;56(6):2568-80.
Abstract
Recent efforts to identify treatments for myocardial ischemia reperfusion injury have resulted in the discovery of a novel series of highly potent α,α-disubstituted amino acid-based arginase inhibitors. The lead candidate, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, compound 9, inhibits human arginases I and II with IC50s of 223 and 509 nM, respectively, and is active in a recombinant cellular assay overexpressing human arginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury. Herein, we report the design, synthesis, and structure-activity relationships (SAR) for this novel series of inhibitors along with pharmacokinetic and in vivo efficacy data for compound 9 and X-ray crystallography data for selected lead compounds cocrystallized with arginases I and II.
PubChem Compound 66833213
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator